molecular formula C18H20N4 B6963912 1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine

1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine

Cat. No.: B6963912
M. Wt: 292.4 g/mol
InChI Key: HHVBHUGVEBGBBS-UHFFFAOYSA-N
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Description

1-(1-Methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine is a complex organic compound featuring both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Imidazole Ring:

    • Starting with a precursor such as glyoxal, formaldehyde, and ammonia or primary amines, the imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis.
    • The methyl group is introduced via alkylation using methyl iodide in the presence of a base like potassium carbonate.
  • Formation of the Pyridine Ring:

    • The pyridine ring can be synthesized through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
  • Coupling of the Two Rings:

    • The imidazole and pyridine rings are then coupled using a suitable linker, such as a benzyl group, through a nucleophilic substitution reaction. This step often requires a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products:

    Oxidation: Formation of N-oxides or carboxylic acids depending on the reaction conditions.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the aromatic rings.

Scientific Research Applications

1-(1-Methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to bind to specific molecular targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific biological pathway involved.

Comparison with Similar Compounds

  • 1-(1-Methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]methanamine
  • 1-(1-Methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]propanamine

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain linking the imidazole and pyridine rings. This can affect the compound’s flexibility and ability to interact with biological targets.
  • Biological Activity: Variations in the alkyl chain length can lead to differences in binding affinity and specificity for molecular targets, potentially altering the compound’s therapeutic efficacy and side effect profile.
  • Chemical Properties: Changes in the alkyl chain length can influence the compound’s solubility, stability, and reactivity, impacting its suitability for different applications.

1-(1-Methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine stands out due to its balanced properties, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-14(18-20-10-11-22(18)2)21-13-15-6-5-7-16(12-15)17-8-3-4-9-19-17/h3-12,14,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBHUGVEBGBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)NCC2=CC(=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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